molecular formula C11H12O3 B14570462 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid CAS No. 61436-79-1

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid

Cat. No.: B14570462
CAS No.: 61436-79-1
M. Wt: 192.21 g/mol
InChI Key: FVZGJYFKDFBFGS-UHFFFAOYSA-N
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Description

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid is a benzoic acid derivative with the molecular formula C11H12O3 . This compound features a methoxy substituent and an allyl (prop-2-en-1-yl) side chain, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Benzoic acid derivatives are extensively utilized as organic linkers and core structures in the development of pharmaceutically active compounds . They serve as key precursors in synthesizing complex molecules such as isoquinolinones and isocoumarins . Furthermore, derivatives of benzoic acid are the subject of advanced computational studies, including Density Functional Theory (DFT) simulations, to validate their structural and electronic properties and to predict their biological activity and potential for drug development . The specific substitution pattern on this compound suggests its potential for further chemical modification, making it a versatile reagent for constructing diverse chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

CAS No.

61436-79-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-methoxy-2-prop-2-enylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-6-9(14-2)7-10(8)11(12)13/h3,5-7H,1,4H2,2H3,(H,12,13)

InChI Key

FVZGJYFKDFBFGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC=C)C(=O)O

Origin of Product

United States

Preparation Methods

Iodo-Benzoic Acid Route

The traditional synthesis involves coupling 2-iodo-5-methoxybenzoic acid with 1H-1,2,3-triazole under Ullmann-type conditions. Key parameters include:

  • Catalyst System : Copper(I) iodide (5–10 mol%) with cesium carbonate as a base.
  • Solvent : Dimethylformamide (DMF) at 80–120°C under microwave irradiation.
  • Yield : 60–75% regioisomeric mixture, requiring chromatographic separation.

A major limitation is the formation of regioisomeric byproducts (e.g., 4-methoxy variants), necessitating multiple purification steps such as slurrying in ethyl acetate or preparative HPLC. Industrial scalability is constrained by high iodine precursor costs and waste generation.

Bromo-Benzoic Acid Optimization

Patent WO2018202689A1 introduces a cost-effective alternative using 2-bromo-5-methoxybenzoic acid:

**Reaction Scheme**:  
2-bromo-5-methoxybenzoic acid + 1H-1,2,3-triazole  
→ 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (I)  

Optimized Conditions :

Parameter Specification
Base K2CO3 (2.5 equiv)
Catalyst CuI (10 mol%)
Solvent DMSO/H2O (4:1)
Temperature 90°C, 24 h
Workup Acidification to pH 2–3
Crystallization From EtOAc/hexane (3:1)
Regioisomeric Purity >98:2 (XRPD-confirmed)

This method reduces raw material costs by 40% compared to iodo-based routes while achieving comparable yields (68–72%). The crystalline potassium salt intermediate enables direct solid-liquid separation, bypassing chromatography.

Nitration-Substitution Strategies for Intermediate Synthesis

Synthesis of 5-Methoxy-2-Nitrobenzoic Acid

CN106496036A discloses a pathway starting from 3-chlorobenzoic acid:

**Step 1**: Nitration at -5°C to 0°C with HNO3/H2SO4 (1:1.5) → 5-chloro-2-nitrobenzoic acid (85% yield).  
**Step 2**: Methoxy substitution using NaH/MeOH in THF at 100°C → 5-methoxy-2-nitrobenzoic acid (78% yield).  

Crystallization and Polymorph Control

Potassium Salt Isolation

WO2018202689A1 emphasizes the role of potassium salt formation in purification:

  • Salt Formation : Treat crude acid with KOH in H2O/THF (1:2) at 60°C.
  • XRPD Characteristics :
    Peaks at 2θ = 11.4° (28%), 12.3° (44%), 23.6° (100%)   
  • Melting Point : 174–176°C (dec.).

Free Acid Recrystallization

Acidifying the potassium salt (HCl, pH 2) followed by cooling crystallization in aqueous ethanol yields:

  • Particle Size : 50–100 μm (laser diffraction).
  • Stability : >24 months under ambient conditions.

Industrial Scalability Assessment

Cost-Benefit Analysis

Metric Iodo Route Bromo Route
Raw Material Cost ($/kg) 420 260
Cycle Time (h) 48 36
Waste Volume (L/kg) 120 75

The bromo-based method reduces production costs by 38% while improving E-factor metrics.

Regulatory Considerations

  • Genotoxic Impurities : Bromo precursors require control of residual CuI (<15 ppm).
  • Polymorph Validation : Batch-to-batch XRPD consistency is critical for drug substance approval.

Applications in Anticoagulant Synthesis

The title compound serves as a key building block for betrixaban analogs:

**Coupling Protocol**:  
5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid + (S)-2-methylpyrrolidine  
→ Amide formation via EDCl/HOBt → (S)-betrixaban precursor (89% yield)  

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The prop-2-en-1-yl group can be reduced to a propyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 5-methoxy-2-(propyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and prop-2-en-1-yl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and applications of 5-methoxy-2-(prop-2-en-1-yl)benzoic acid and related compounds:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
This compound Propenyl (C2), Methoxy (C5) C₁₁H₁₂O₃ Potential intermediate in drug synthesis
5-Methoxy-2-methylbenzoic acid Methyl (C2), Methoxy (C5) C₉H₁₀O₃ Synthetic intermediate; no direct bioactivity reported
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (Daridorexant intermediate) Triazolyl (C2), Methoxy (C5) C₁₀H₉N₃O₃ Key intermediate in insomnia drug (dual orexin antagonist)
Aspirin (2-Acetoxybenzoic acid) Acetoxy (C2) C₉H₈O₄ Analgesic, anti-inflammatory, antiplatelet
5-Indolylmethylene-thioxothiazolidinone derivatives Indole and thiazolidinone moieties Varies Antimicrobial (antibacterial, antifungal)
Omeprazole Benzimidazole-sulfinyl-pyridine C₁₆H₁₈N₃O₃S Proton pump inhibitor (antiulcerative)
Key Observations:
  • Substituent Position and Bioactivity: The ortho-positioned propenyl group in the target compound contrasts with para-substituted analogs (e.g., aspirin). Evidence suggests that substituent position significantly impacts molecular recognition; for example, a biosensor study noted stronger responses to para-substituted benzoic acids than ortho or meta isomers . In Daridorexant, the triazolyl group at C2 enhances receptor binding affinity, highlighting the importance of heterocyclic substituents in drug design .
  • Functional Group Effects: Propenyl vs. Propenyl vs. Acetoxy: Aspirin’s acetoxy group enables esterase-mediated hydrolysis, releasing salicylic acid. In contrast, the propenyl group may confer stability or reactivity in synthetic pathways .
Solubility and Reactivity:
  • Synthetic Routes :
    • The target compound may be synthesized via ruthenium-catalyzed C–H alkylation , analogous to methods used for 5-methoxy-2-pyrazolylbenzoic acid derivatives .
    • In contrast, Daridorexant’s intermediate employs copper-catalyzed coupling for triazolyl group introduction, emphasizing the role of transition-metal catalysts in modifying benzoic acid scaffolds .
Thermal and Crystalline Properties:
  • Crystalline forms of related compounds (e.g., 5-methoxy-2-triazolylbenzoic acid potassium salt) exhibit distinct melting points (176–179°C) and stability profiles, suggesting that the propenyl derivative’s crystallinity may require tailored purification techniques .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Start with a substituted benzoic acid derivative (e.g., 5-methoxybenzoic acid). Introduce the propenyl group via Friedel-Crafts alkylation or Heck coupling, using catalysts like AlCl₃ or palladium complexes .
  • Step 2 : Purify intermediates using flash column chromatography (e.g., 5–15% EtOAc/hexane gradient) and confirm regioselectivity via 1^1H NMR (e.g., allylic proton signals at δ 5.1–5.8 ppm) .
  • Step 3 : Validate final product purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm methoxy and propenyl substituent positions. Example: Bond angles of ~120° at the benzene ring indicate sp² hybridization .
  • Spectroscopy : Use 13^{13}C NMR to identify carbonyl (C=O) at ~170 ppm and aromatic carbons (100–150 ppm). IR spectroscopy confirms O-H (broad ~3000 cm⁻¹) and C=O (sharp ~1680 cm⁻¹) .

Q. What are the recommended protocols for handling solubility and stability issues?

  • Methodology :

  • Solubility : Test in DMSO (polar aprotic) or THF (low polarity). For aqueous solubility, prepare sodium salts via neutralization with NaOH .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the propenyl group. Monitor degradation via TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalyst screening : Compare Pd(OAc)₂ vs. Pd/C for Heck coupling efficiency. Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 2 hours vs. 24 hours conventional) .
  • Workup optimization : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .

Q. How to resolve contradictions between computational and experimental spectral data?

  • Methodology :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis set. Compare calculated vs. experimental 1^1H NMR shifts; deviations >0.5 ppm suggest conformational flexibility or solvent effects .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamerism) causing signal splitting .

Q. What mechanistic insights exist for its biological activity, and how are targets validated?

  • Methodology :

  • Enzyme assays : Test inhibition of cyclooxygenase (COX-2) or lipoxygenase (LOX) at 10–100 µM concentrations. Use fluorescence-based assays (e.g., LOX: linoleic acid → 13-HPODE) .
  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR). Prioritize residues (e.g., Arg120, Tyr355) for mutagenesis studies .

Q. How to address regioselectivity challenges during derivatization?

  • Methodology :

  • Protecting groups : Temporarily block the carboxylic acid with methyl ester (CH₃I/K₂CO₃) to direct electrophilic substitution to the para-methoxy position .
  • Directed ortho-metalation : Use LDA to deprotonate the position adjacent to the methoxy group for functionalization .

Q. What advanced analytical methods are suitable for detecting trace impurities?

  • Methodology :

  • LC-MS/MS : Quantify impurities (e.g., depropenylated byproduct) with MRM transitions (e.g., m/z 219 → 175). Validate method per ICH Q2(R1) guidelines .
  • Solid-phase extraction (SPE) : Pre-conjugate samples using C18 cartridges to enhance detection limits for oxidative degradants .

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